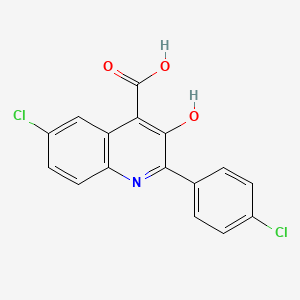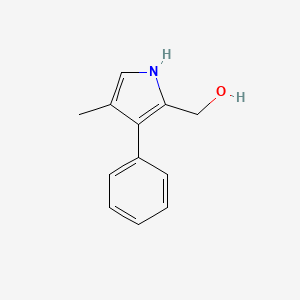
1H-Pyrrole-2-methanol, 4-methyl-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methyl-3-phenyl-1H-pyrrol-2-yl)methanol is a compound that belongs to the pyrrole family, which is known for its diverse biological activities. Pyrroles are five-membered nitrogen-containing heterocycles that are found in many natural products and synthetic compounds. This particular compound has a pyrrole ring substituted with a methyl group at the 4-position, a phenyl group at the 3-position, and a hydroxymethyl group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-3-phenyl-1H-pyrrol-2-yl)methanol can be achieved through various methods. One common approach involves the reaction of 4-methyl-3-phenyl-1H-pyrrole with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 2-position. Another method involves the use of Grignard reagents, where 4-methyl-3-phenyl-1H-pyrrole is reacted with a suitable Grignard reagent followed by oxidation to yield the desired compound.
Industrial Production Methods
Industrial production of (4-methyl-3-phenyl-1H-pyrrol-2-yl)methanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-methyl-3-phenyl-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
(4-methyl-3-phenyl-1H-pyrrol-2-yl)methanol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (4-methyl-3-phenyl-1H-pyrrol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole: The parent compound with a simple five-membered nitrogen-containing ring.
Pyrrolidine: A saturated analog of pyrrole with a similar ring structure but different chemical properties.
Indole: A bicyclic compound containing a fused pyrrole and benzene ring, known for its diverse biological activities.
Uniqueness
(4-methyl-3-phenyl-1H-pyrrol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
188716-78-1 |
|---|---|
Fórmula molecular |
C12H13NO |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
(4-methyl-3-phenyl-1H-pyrrol-2-yl)methanol |
InChI |
InChI=1S/C12H13NO/c1-9-7-13-11(8-14)12(9)10-5-3-2-4-6-10/h2-7,13-14H,8H2,1H3 |
Clave InChI |
XZHYTNYABPYEPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC(=C1C2=CC=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


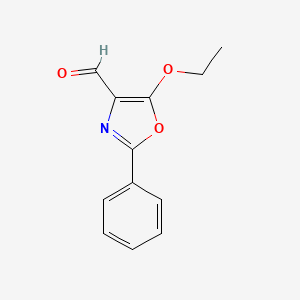
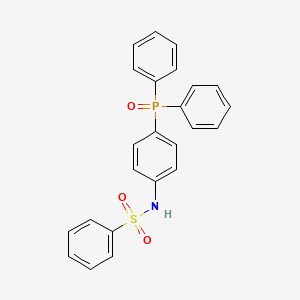
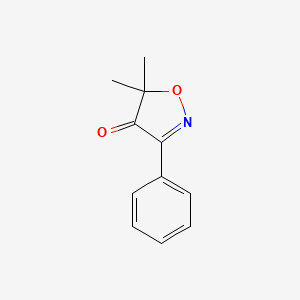

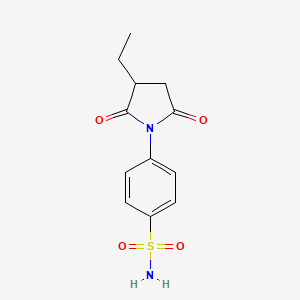
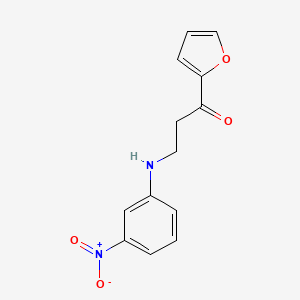
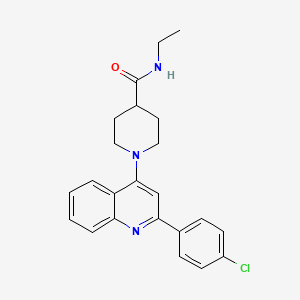
![5-(2-(Benzo[d]thiazol-2(3H)-ylidene)ethylidene)-2-thioxooxazolidin-4-one](/img/structure/B15208319.png)

![7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B15208335.png)
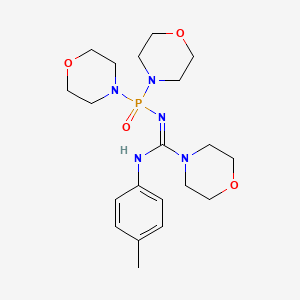
![(25-diphenylphosphanyl-12,16-dioxapentacyclo[15.8.0.02,11.04,9.019,24]pentacosa-1(25),2,4,6,8,10,17,19,21,23-decaen-3-yl)-diphenylphosphane](/img/structure/B15208358.png)
